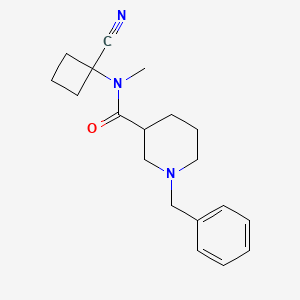
1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine-based designer drugs. It is commonly known as 'BCCM' and is often used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the sigma-1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, mood, and cognition. By modulating the activity of this receptor, 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide may be able to produce its therapeutic effects.
Biochemical and Physiological Effects:
1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. It has also been shown to improve cognitive function and memory retention in animal models. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and neurodegenerative diseases. Further studies are needed to explore its efficacy and safety in these contexts. Additionally, research could focus on developing new analogs of this compound with improved potency and selectivity for the sigma-1 receptor. Finally, studies could investigate the potential use of this compound as a research tool for studying the sigma-1 receptor and its role in various physiological processes.
Synthesemethoden
The synthesis of 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide involves the reaction of 1-cyanocyclobutane carboxylic acid with N-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzylamine to obtain the final product. This synthetic route has been optimized to achieve high yields and purity, making it a reliable method for producing 1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic and anxiolytic effects, making it a promising candidate for the treatment of pain and anxiety disorders. Additionally, it has been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-21(19(15-20)10-6-11-19)18(23)17-9-5-12-22(14-17)13-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJQZZLGMXAHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)CC2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)


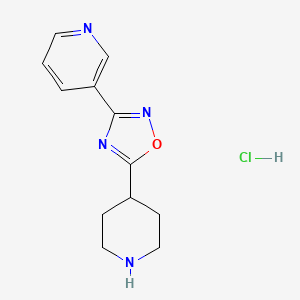
![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)
![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)
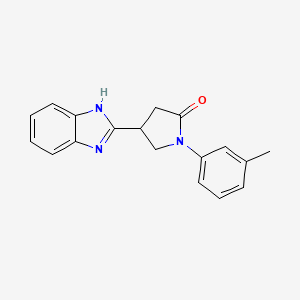
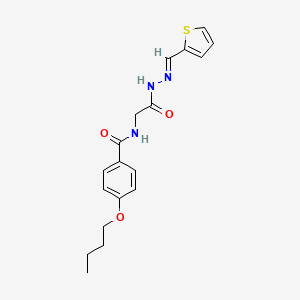
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)
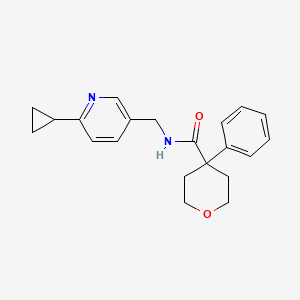
![Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2809875.png)
![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)